![molecular formula C18H16ClF2N3O3 B2414649 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea CAS No. 894032-45-2](/img/structure/B2414649.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-04971729 and is a selective inhibitor of the glycine transporter GlyT1.
Mechanism of Action
PF-04971729 acts as a competitive inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, PF-04971729 increases the availability of glycine in the synaptic cleft, which can enhance NMDA receptor-mediated neurotransmission. This mechanism of action has been shown to improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PF-04971729 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social behavior in animal models. In clinical trials, PF-04971729 has been shown to improve cognitive function in patients with schizophrenia and reduce symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
PF-04971729 has several advantages for lab experiments. The compound is highly selective for GlyT1 and has minimal off-target effects, which makes it an ideal tool for studying the role of glycine in various physiological processes. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of PF-04971729. One potential application is in the treatment of cognitive impairment associated with aging. Another potential application is in the treatment of drug addiction, as glycine has been shown to play a role in the reward pathway. Additionally, further studies are needed to determine the long-term safety and efficacy of PF-04971729 in various patient populations.
Synthesis Methods
The synthesis of PF-04971729 involves a series of chemical reactions that require expertise in organic chemistry. The compound is synthesized using a multi-step process that involves the reaction of 4-chlorophenylacetic acid with ethyl oxalyl chloride to form ethyl 4-chlorophenylglyoxylate. This intermediate is then reacted with 3-pyrrolidinone to form 1-(4-chlorophenyl)-3-pyrrolidinone-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 4-(difluoromethoxy)aniline to form PF-04971729.
Scientific Research Applications
PF-04971729 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. The compound is a selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in the regulation of glycine levels in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glycine levels has been linked to various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(difluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQAFLXJHREJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.